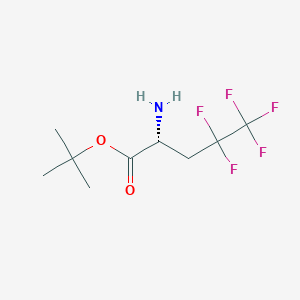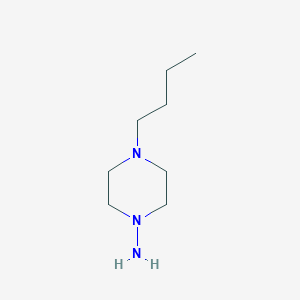![molecular formula C6H5BrN2O B13105570 6-bromo-5H-imidazo[2,1-b][1,3]oxazine CAS No. 1334499-76-1](/img/structure/B13105570.png)
6-bromo-5H-imidazo[2,1-b][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . This compound is characterized by the presence of a bromine atom attached to the imidazo[2,1-b][1,3]oxazine ring system, which is a fused ring structure containing both nitrogen and oxygen atoms. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5H-imidazo[2,1-b][1,3]oxazine typically involves the reaction of imidazole derivatives with bromine-containing reagents under controlled conditions. One common method involves the use of imidazole-2-thiones and o-bromobenzyl bromides in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in a solvent such as dimethylformamide (DMF) . The reaction is carried out at elevated temperatures, typically around 80-90°C, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) in methanol (MeOH) or ethanol (EtOH).
Major Products Formed
Substitution Products: Formation of azido or thiocyanato derivatives.
Oxidation Products: Formation of oxo derivatives.
Reduction Products: Formation of hydro derivatives.
Scientific Research Applications
6-Bromo-5H-imidazo[2,1-b][1,3]oxazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Pharmaceutical Testing: Utilized as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Material Science: Investigated for its potential use in the development of electroluminescent materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-bromo-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, it can bind to receptor sites, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-5H-imidazo[2,1-b][1,3]thiazine: Similar in structure but contains a sulfur atom instead of an oxygen atom.
6-Bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and development.
Properties
CAS No. |
1334499-76-1 |
|---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
6-bromo-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-9-2-1-8-6(9)10-4-5/h1-2,4H,3H2 |
InChI Key |
HQZKKQXXEMFQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=COC2=NC=CN21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


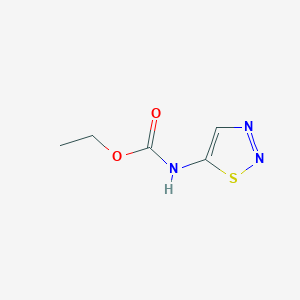
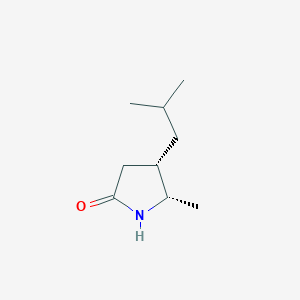
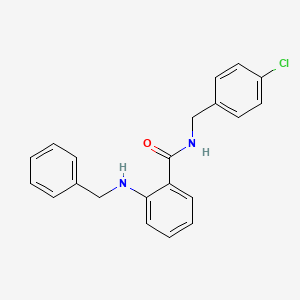
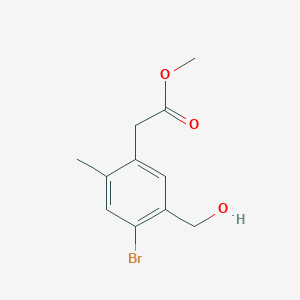
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
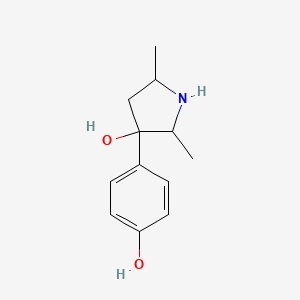
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
![3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)


